molecular formula C9H7BrClN3 B1446661 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 1403764-84-0

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No.: B1446661
CAS No.: 1403764-84-0
M. Wt: 272.53 g/mol
InChI Key: ODWJOSPSTKOQRC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 1298031-95-4) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. The compound features a polyhalogenated imidazo[1,2-b]pyridazine core, a privileged scaffold in the development of biologically active molecules . The presence of both bromo and chloro substituents at the 3- and 6-positions, respectively, provides distinct reactive handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . The 2-cyclopropyl group can influence the molecule's electronic properties and conformational profile, potentially optimizing interactions with biological targets. This scaffold is of significant interest in pharmaceutical research, with published derivatives demonstrating potential as inhibitors of phosphodiesterases (PDE10) and for targeting central nervous system disorders . The synthetic methodology for related imidazo[1,2-b]pyridazines typically involves a condensation reaction between an α-haloketone and an aminopyridazine, where halogenation of the pyridazine ring is a key strategy to ensure correct regiochemistry of the cyclization . This product is intended for use in research laboratories only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the supplied Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-9-8(5-1-2-5)12-7-4-3-6(11)13-14(7)9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJOSPSTKOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N3C(=N2)C=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins from imidazo[1,2-b]pyridazine or related chlorinated derivatives:

  • 2-Chloroimidazo[1,2-d]pyridazine is a common precursor for halogenation steps.
  • 3-Amino-6-chloropyridazine is used in related syntheses of 6-chloroimidazo[1,2-b]pyridazine intermediates.
  • Cyclopropyl substitution is introduced via appropriate cyclopropyl-containing reagents or intermediates such as 2-cyclopropyl-3-aminopyridazine.

Stepwise Synthetic Route

The preparation of 3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves several key steps:

Step No. Reaction Description Reagents/Conditions Key Notes
1 Formation of imidazo[1,2-b]pyridazine core with chlorine at position 6 Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100 °C for 2–8 h Forms N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate
2 Cyclization and introduction of cyclopropyl group at position 2 Reaction of 2-cyclopropyl-3-aminopyridazine with methyl chloroformate in dichloromethane, triethylamine base, room temperature Forms methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate intermediate
3 Bromination at position 3 Bromination of 2-chloroimidazo[1,2-d]pyridazine with hydrogen bromide gas in acetic acid or dichloromethane solvent Selective bromination at position 3, followed by aqueous workup to remove excess bromine
4 Chlorination at position 6 Chlorination of 3-bromoimidazo[1,2-d]pyridazine using chlorine gas in carbon tetrachloride solvent Chlorine gas treatment followed by neutralization with base to remove excess chlorine
5 Coupling and final assembly Coupling of 3-bromoimidazo and 6-chloroimidazo intermediates under suitable conditions Final product formation: 3-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Detailed Reaction Conditions and Notes

Formation of 6-chloroimidazo[1,2-b]pyridazine Core

  • Reagents: 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal
  • Conditions: 40–100 °C, 2–8 hours
  • Mechanism: Formation of formamidine intermediate facilitating cyclization
  • Purification: Recrystallization from ethyl acetate after washing and drying yields high purity intermediate

Introduction of Cyclopropyl Group

  • Reagents: 2-cyclopropyl-3-aminopyridazine, methyl chloroformate, triethylamine
  • Solvent: Dichloromethane
  • Temperature: Room temperature
  • Mechanism: Nucleophilic acyl substitution forming methyl ester at position 6 with cyclopropyl at position 2
  • Optimization: Stoichiometric control (1.2 equivalents methyl chloroformate) and use of continuous flow reactors improve yield and purity

Bromination Step

  • Reagents: Hydrogen bromide gas
  • Solvent: Acetic acid or dichloromethane
  • Temperature: Controlled to favor selective bromination at position 3
  • Workup: Aqueous treatment to remove excess bromine
  • Outcome: High selectivity for 3-bromo derivative without overbromination

Chlorination Step

  • Reagents: Chlorine gas
  • Solvent: Carbon tetrachloride
  • Temperature: Ambient or slightly elevated
  • Workup: Neutralization with base to remove residual chlorine
  • Outcome: Chlorination at position 6 with minimal side reactions

Coupling and Final Product Formation

  • Process: Coupling of brominated and chlorinated intermediates under conditions favoring formation of fused heterocyclic system with cyclopropyl substitution at position 2
  • Purification: Filtration, washing, and recrystallization to achieve high purity product

Summary Table of Preparation Steps

Step Intermediate/Product Reagents Solvent Temp (°C) Time Yield (%) Notes
1 N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine N,N-dimethylformamide dimethyl acetal, 3-amino-6-chloropyridazine - 40–100 2–8 h High Forms key intermediate for cyclization
2 Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate 2-cyclopropyl-3-aminopyridazine, methyl chloroformate, triethylamine Dichloromethane RT Several hours 85–90 Cyclopropyl group introduced
3 3-Bromo-2-chloroimidazo[1,2-d]pyridazine Hydrogen bromide gas Acetic acid or dichloromethane Controlled Few hours 75–85 Selective bromination at position 3
4 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Chlorine gas Carbon tetrachloride Ambient Few hours 70–80 Chlorination at position 6
5 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Coupling reagents Suitable solvent Optimized Variable 65–75 Final product formation

Research Findings and Optimization Insights

  • The use of N,N-dimethylformamide dimethyl acetal is critical for efficient cyclization to form the imidazo[1,2-b]pyridazine core with chlorine substitution.
  • Selective halogenation steps require careful control of temperature, reagent equivalents, and solvent choice to avoid polyhalogenation or degradation.
  • Introduction of the cyclopropyl group at position 2 is effectively achieved via reaction of appropriately substituted aminopyridazine precursors with methyl chloroformate under mild base conditions.
  • Industrial-scale synthesis benefits from continuous flow reactors and green chemistry approaches, such as replacing toxic solvents with environmentally friendly alternatives, improving yield and sustainability.
  • Purification steps involving washing with water, saturated saline, and drying over anhydrous sodium sulfate followed by recrystallization ensure high purity and stable product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as imidazo[1,2-b]pyridazine oxides.

    Reduction Products: Reduced derivatives with the removal of halogen atoms or reduction of other functional groups.

Scientific Research Applications

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Material Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand the interaction of imidazo[1,2-b]pyridazine derivatives with biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to the active site of the target protein, thereby affecting its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties References
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine C3-Br, C6-Cl, C2-cyclopropyl 272.54 g/mol Enhanced metabolic stability; potential kinase inhibition
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4) C3-Br, C6-Cl 232.47 g/mol Versatile intermediate for Suzuki couplings; moderate aqueous solubility
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine C3-Br, C6-pyrrolidinyl 295.06 g/mol High yield (81%); improved antimicrobial activity
8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) C8-Br, C6-Cl 232.47 g/mol Distinct regiochemistry; lower synthetic utility due to steric hindrance
2-Methylimidazo[1,2-b]pyridazin-6-amine (CAS 154704-35-5) C2-methyl, C6-NH2 163.18 g/mol Reduced electrophilicity; limited cross-coupling reactivity

Biological Activity

Overview

3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It is characterized by its unique structural features, including bromine and chlorine substituents along with a cyclopropyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C9H7BrClN3
  • Molecular Weight : 272.53 g/mol
  • SMILES Notation : Clc1ccc2nc(C3CC3)c(Br)n2n1
  • InChI Key : ODWJOSPSTKOQRC-UHFFFAOYSA-N

The biological activity of 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular signaling pathways. Notably, it has been studied for its potential inhibitory effects on Adaptor Associated Kinase 1 (AAK1) , which plays a crucial role in clathrin-mediated endocytosis and receptor internalization .

Anticancer Properties

Research has indicated that compounds similar to 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine exhibit significant anticancer properties. The compound's ability to inhibit AAK1 could lead to enhanced internalization of certain cancer-related receptors, thereby promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-6-chloroimidazo[1,2-b]pyridazineLacks cyclopropyl groupModerate anticancer activity
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineContains nitro groupPotent against specific cancers
3-Bromo-6-chloroimidazo[1,2-a]pyridineDifferent heterocyclic structureLimited biological studies

Study on AAK1 Inhibition

A significant study highlighted the role of AAK1 in receptor-mediated endocytosis and its implications in cancer treatment. The inhibition of AAK1 by compounds like 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine could enhance the effectiveness of therapies targeting growth factor receptors .

Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of imidazo[1,2-b]pyridazine were tested against a panel of bacterial strains. The results indicated that modifications to the core structure could enhance activity against resistant strains .

Q & A

Q. What are the common synthetic strategies for preparing 3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine?

Answer: The synthesis typically involves halogenation of precursor scaffolds followed by cyclopropane functionalization. Key methods include:

  • Halogenation: Bromination of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine using bromine in acetic acid under inert conditions (0–50°C) .
  • Cyclocondensation: Building the imidazo[1,2-b]pyridazine core via condensation of 3-amino-6-chloropyridazine with dichloroacetone derivatives, followed by regioselective nitration and substitution .
  • Cross-Coupling: Suzuki-Miyaura coupling to introduce substituents (e.g., aryl groups) at specific positions using palladium catalysts .

Q. How does the reactivity of bromine and chlorine substituents influence further functionalization?

Answer: The bromine at position 3 is more electrophilic than chlorine at position 6, enabling selective nucleophilic substitution (e.g., amination or aryl coupling). For example:

  • Bromine Reactivity: Reacts with amines (e.g., furfurylamine) in DMSO at 100°C to yield 3-amino derivatives .
  • Chlorine Stability: The 6-chloro group is less reactive under mild conditions but can undergo Pd-catalyzed coupling under harsh conditions (e.g., 120°C) .
  • Dual Halogen Utility: Bromine facilitates SNAr reactions, while chlorine stabilizes the ring against decomposition during catalysis .

Q. What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR: ¹H/¹³C NMR confirms cyclopropane geometry (e.g., δ 0.8–1.2 ppm for cyclopropyl protons) and halogen positions .
  • HRMS: Validates molecular formula (e.g., C₁₀H₇BrClN₃ requires [M+H]⁺ = 308.98) .
  • X-ray Crystallography: Resolves regiochemistry of halogenation and cyclopropane orientation .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed?

Answer: Regioselectivity is controlled by:

  • Directing Groups: Electron-withdrawing groups (e.g., nitro at position 3) direct bromination to position 6 .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor bromine attack at electron-deficient positions .
  • Catalytic Systems: Cu(I) catalysts enhance selectivity for bromination over chlorination .

Example: Bromination of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in DMF with CuBr yields >90% 3-bromo product .

Q. What strategies optimize cross-coupling yields with sterically hindered cyclopropane substituents?

Answer:

  • Ligand Design: Bulky ligands (e.g., XPhos) prevent catalyst poisoning and improve turnover .
  • Solvent Optimization: Toluene/THF mixtures enhance solubility of cyclopropane-containing intermediates .
  • Microwave Irradiation: Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .

Q. How does the cyclopropyl group impact biological activity compared to phenyl analogs?

Answer:

  • Conformational Rigidity: Cyclopropane restricts rotation, enhancing binding to flat enzymatic pockets (e.g., kinase ATP sites) .
  • Metabolic Stability: Cyclopropane reduces oxidative metabolism compared to phenyl, extending half-life in vitro .
  • SAR Studies: Cyclopropyl derivatives show 3–5× higher potency against Haspin kinase than phenyl analogs (IC₅₀ = 12 nM vs. 45 nM) .

Q. What are the stability challenges of this compound under storage or reaction conditions?

Answer:

  • Light Sensitivity: Bromine substituents promote photodegradation; store in amber vials at –20°C .
  • Hydrolysis: The 6-chloro group hydrolyzes in aqueous basic conditions (pH > 9); use anhydrous solvents for reactions .
  • Thermal Decomposition: Degrades above 150°C; avoid high-temperature catalysis without stabilizers .

Q. How can computational modeling guide SAR studies?

Answer:

  • Docking Simulations: Predict binding poses with kinase targets (e.g., Haspin) using AutoDock Vina .
  • DFT Calculations: Optimize cyclopropane ring geometry and electron density for halogen interactions .
  • MD Simulations: Assess conformational stability in biological membranes (e.g., 20 ns trajectories in GROMACS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

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